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molecular formula C14H11FN2 B2538747 1-[(4-fluorophenyl)methyl]-1h-1,3-benzodiazole CAS No. 124443-67-0

1-[(4-fluorophenyl)methyl]-1h-1,3-benzodiazole

Cat. No. B2538747
M. Wt: 226.254
InChI Key: QLQZBMMYHJKDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04908372

Procedure details

The purpose of this example is to demonstrate one method for the preparation of a benzimidazole derivative of Formula IV. To a stirred, room temperature, solution of benzimidazole (11.8 g, 1.00×10-1 mole) and dry DMF (100 ml) was added portion-wise sodium hydride (4.4 g, 1.1×10-1 mole, 60% oil dispersion). After ca. 30 minutes, 4-fluorobenzyl chloride (14.6 g, 1.01×10-1 mole) Was added. The reaction was stirred at room temperature for ca. 17 hours and was then poured into a separatory funnel containing water and a 2:1 mixture of ethyl acetate:toluene. The two phases were mixed and the aqueous layer was separated. The organic layer was washed two times with H2O and once with saturated aqueous NaCl before being dried over anhydrous Na2SO4. The drying agent was removed by filtration and the filtrate was evaporated at reduced pressure leaving an oil which was purified by flash chromatography (20% acetone/ethyl acetate). The resulting oil was kugelrohr distilled (230°-245° C./0.3 mm) affording 1 [(4-fluorophenyl)methyl]-1H-benzimidazole as an oil which solidified giving a colorless solid: 17.4 g (77%), m.p. 60°-62° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
14.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][CH:2]=1.CN(C=O)C.[H-].[Na+].[F:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22]Cl)=[CH:20][CH:19]=1>C1(C)C=CC=CC=1.C(OCC)(=O)C.O>[F:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22][N:1]2[C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[N:3]=[CH:2]2)=[CH:20][CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Name
Formula IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
4.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
14.6 g
Type
reactant
Smiles
FC1=CC=C(CCl)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for ca. 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then poured into a separatory funnel
ADDITION
Type
ADDITION
Details
The two phases were mixed
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
WASH
Type
WASH
Details
The organic layer was washed two times with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with saturated aqueous NaCl before being dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving an oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (20% acetone/ethyl acetate)
DISTILLATION
Type
DISTILLATION
Details
distilled (230°-245° C./0.3 mm)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)CN1C=NC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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